4-Phenylpiperazine-1-carboximidamide
Overview
Description
4-Phenylpiperazine-1-carboximidamide is a compound that has been studied for various applications, including its potential use as a fluorescent labelling reagent and as a radiopharmaceutical for adrenal and myocardial imaging. The compound's derivatives have been shown to exhibit selectivity for certain biological tissues, which is crucial for diagnostic imaging .
Synthesis Analysis
The synthesis of derivatives of 4-Phenylpiperazine-1-carboximidamide, such as radioiodinated 1-carboxamidino-4-phenylpiperazine, involves electrophilic radioiodination of the benzene portion of the molecule. This process yields a product with high specific activity that can be purified rapidly, indicating a straightforward and efficient synthesis pathway for the creation of radiopharmaceuticals .
Molecular Structure Analysis
The molecular structure of 4-Phenylpiperazine-1-carboximidamide derivatives has been characterized using various spectroscopic methods. For instance, 4-Phenylpiperazine-1-ium dihydrogen phosphate has been studied using nuclear magnetic resonance (NMR) spectra, UV-visible, and infrared spectroscopy. Quantum chemical calculations have predicted the structural, electronic, topological, and vibrational properties of the compound, providing a comprehensive understanding of its molecular geometry and intermolecular interactions .
Chemical Reactions Analysis
The chemical reactivity of 4-Phenylpiperazine-1-carboximidamide derivatives has been explored through studies such as the reaction of a fluorescent labelling reagent with carboxylic acids to produce highly fluorescent derivatives. These derivatives are suitable for high-performance liquid chromatography (HPLC) assays, demonstrating the compound's utility in chemical analysis and potential for broader applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Phenylpiperazine-1-carboximidamide derivatives have been extensively investigated. For example, the fluorescent labelling reagent based on this compound has been used for the determination of long-chain fatty acids in human serum, showcasing its practical application in biochemical assays. The detection limits for this method are notably low, indicating high sensitivity . Additionally, the molecular docking analysis of 4-Phenylpiperazine-1-ium dihydrogen phosphate suggests potential biological activities, which could be significant in the treatment of diseases such as Parkinson's and schizophrenia .
Scientific Research Applications
Novel α1a Adrenoceptor-Selective Antagonists
Research on dihydropyrimidinones, including compounds like 4-Phenylpiperazine-1-carboximidamide, has shown potential for treating benign prostatic hyperplasia (BPH). These studies focus on the synthesis and structure-activity relationship (SAR) of dihydropyrimidinones linked to substituted 4-phenylpiperazine containing side chains, identifying lead compounds with promising profiles (Lagu et al., 1999).
Potential Adrenal and Myocardial Imaging Radiopharmaceutical
Radioiodinated 1-carboxamidino-4-phenylpiperazine has been studied as a potential imaging radiopharmaceutical. This compound shows high uptake in both the heart and adrenals, suggesting its usefulness in myocardial and adrenomedullary imaging (Hanson, 1982).
Antimicrobial Applications
A series of 2-Amino-4-Methylthiazole analogs incorporating the 4-phenylpiperazine-1-carboximidamide motif have demonstrated excellent antimicrobial activity. These compounds show promise in combating Gram-positive and Gram-negative bacterial and fungal infections, with some analogs showing rapid bactericidal activity (Omar et al., 2020).
Antifungal Agents
Research into 4-(4-phenylpiperazine-1-yl)benzamidines has identified compounds with significant in vitro activity against Pneumocystis carinii, an opportunistic fungal pathogen. Certain derivatives have shown high efficacy in inhibiting this pathogen (Laurent et al., 2010).
Tuberculostatic Activity
Compounds derived from (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole have been tested for tuberculostatic activity. These studies help in identifying new potential treatments for tuberculosis (Foks et al., 2004).
Anticonvulsant Activity
Hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, containing the 4-phenylpiperazine-1-carboximidamide structure, have shown promising anticonvulsant activity in preclinical seizure models. These compounds represent a potential new class of antiepileptic drugs (Kamiński et al., 2015).
Synthesis of Novel Compounds
The electrochemical synthesis of new substituted phenylpiperazines, including 4-phenylpiperazine-1-carboximidamide derivatives, has been explored. This method offers an environmentally friendly approach to synthesizing these compounds with high atom economy (Nematollahi & Amani, 2011).
Safety And Hazards
Future Directions
Research on 4-Phenylpiperazine-1-carboximidamide and similar compounds is ongoing, with a focus on their potential use as antifungal agents and their interactions with proteins like UHRF1 . Further studies are needed to fully understand their mechanisms of action and potential therapeutic applications.
properties
IUPAC Name |
4-phenylpiperazine-1-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c12-11(13)15-8-6-14(7-9-15)10-4-2-1-3-5-10/h1-5H,6-9H2,(H3,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEDWUWFALDTHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00938137 | |
Record name | 4-Phenylpiperazine-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00938137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylpiperazine-1-carboximidamide | |
CAS RN |
17238-58-3 | |
Record name | 1-Carboxamidino-4-phenylpiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Phenylpiperazine-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00938137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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